Cas no 1396852-40-6 (7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide)

7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide
- VU0523906-1
- F5854-1822
- 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzofuran-2-carboxamide
- 1396852-40-6
- 7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
- AKOS024522452
- 7-methoxy-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide
-
- インチ: 1S/C22H20N2O3S/c1-26-19-8-2-6-17-13-20(27-21(17)19)22(25)24(11-9-18-7-4-12-28-18)15-16-5-3-10-23-14-16/h2-8,10,12-14H,9,11,15H2,1H3
- InChIKey: IFNJQQQYQJPQST-UHFFFAOYSA-N
- ほほえんだ: S1C=CC=C1CCN(C(C1=CC2C=CC=C(C=2O1)OC)=O)CC1C=NC=CC=1
計算された属性
- せいみつぶんしりょう: 392.11946368g/mol
- どういたいしつりょう: 392.11946368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 83.8Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5854-1822-2μmol |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-50mg |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-20μmol |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-10mg |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-40mg |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-3mg |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-10μmol |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-20mg |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-5μmol |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5854-1822-1mg |
7-methoxy-N-[(pyridin-3-yl)methyl]-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide |
1396852-40-6 | 1mg |
$54.0 | 2023-09-09 |
7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
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10. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamideに関する追加情報
7-Methoxy-N-(Pyridin-3-Yl)Methyl-N-2-(Thiophen-2-Yl)Ethyl-1-Benzofuran-2-Carboxamide (CAS No. 1396852-40-6)
The compound 7-methoxy-N-(pyridin-3-yl)methyl-N-2-(thiophen-2-yl)ethyl-1-benzofuran-2-carboxamide, identified by the CAS registry number CAS No. 1396852-40-6, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The structure of this compound is characterized by a benzofuran ring system substituted with a methoxy group at position 7, a carboxamide group at position 2, and a pyridinyl and thiophenyl substituent on the nitrogen atom of the carboxamide moiety.
Recent studies have highlighted the importance of benzofuran derivatives in drug discovery, particularly due to their ability to interact with various molecular targets such as kinases, proteases, and nuclear receptors. The presence of electron-donating groups like the methoxy substituent at position 7 enhances the electronic properties of the benzofuran ring, potentially improving its binding affinity to target proteins. Additionally, the pyridinyl and thiophenyl groups introduce heteroaromaticity and additional conjugation, which can further modulate the compound's pharmacokinetic properties and bioavailability.
One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are critical enzymes involved in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The unique structure of CAS No. 1396852-40-6 suggests that it may inhibit specific kinase activity through a combination of hydrogen bonding interactions and hydrophobic interactions with the enzyme's active site. Recent computational studies using molecular docking techniques have provided insights into its binding mode and suggested that it could be a lead compound for further optimization.
Beyond its enzymatic targets, this compound has also shown potential in modulating nuclear receptors such as the peroxisome proliferator-activated receptors (PPARs). PPARs are ligand-dependent transcription factors that play a crucial role in lipid metabolism and inflammation. The ability of this compound to bind to PPARs could make it a candidate for treating metabolic disorders such as type 2 diabetes and obesity. Preclinical studies have demonstrated that structurally similar compounds can activate PPARγ, leading to improved insulin sensitivity and reduced inflammation.
The synthesis of CAS No. 1396852-40-6 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzofuran ring system through cyclization reactions, followed by functionalization at specific positions to introduce the methoxy, pyridinyl, and thiophenyl substituents. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield high-purity compounds.
In terms of biological evaluation, this compound has been tested in vitro for its cytotoxicity against various cancer cell lines. Initial results indicate selective cytotoxicity against breast cancer cells (MCF7), suggesting its potential as an anticancer agent. Furthermore, pharmacokinetic studies in animal models have provided valuable information on its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are essential for determining whether this compound can be developed into an orally bioavailable drug.
The integration of computational chemistry tools with experimental studies has been instrumental in understanding the structure-property relationships of this compound. For instance, quantum mechanical calculations have revealed that the methoxy group at position 7 significantly alters the electronic distribution across the benzofuran ring, enhancing its reactivity towards nucleophilic attack or electrophilic substitution reactions.
In conclusion, CAS No. 1396852-40-6 represents a novel benzofuran derivative with promising therapeutic potential across multiple disease areas. Its unique structural features make it an attractive candidate for further research into kinase inhibition and nuclear receptor modulation. As research progresses, this compound could serve as a valuable lead for developing innovative therapeutic agents.
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